molecular formula C21H22N4O5S B3074948 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1024592-70-8

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine

Cat. No.: B3074948
CAS No.: 1024592-70-8
M. Wt: 442.5 g/mol
InChI Key: YBDMANJDTMWORF-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, a similar compound targets the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .

Mode of Action

Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may induce cell death in these parasites, thereby alleviating the symptoms of these diseases.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMANJDTMWORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Reactant of Route 2
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Reactant of Route 3
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Reactant of Route 4
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Reactant of Route 5
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Reactant of Route 6
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine

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